N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide
CAS No.: 392320-47-7
Cat. No.: VC5420562
Molecular Formula: C26H26N4O3S
Molecular Weight: 474.58
* For research use only. Not for human or veterinary use.
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide - 392320-47-7](/images/structure/VC5420562.png)
Specification
CAS No. | 392320-47-7 |
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Molecular Formula | C26H26N4O3S |
Molecular Weight | 474.58 |
IUPAC Name | N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide |
Standard InChI | InChI=1S/C26H26N4O3S/c31-23(21-8-4-5-9-22(21)30(32)33)29(16-17-6-2-1-3-7-17)25-28-27-24(34-25)26-13-18-10-19(14-26)12-20(11-18)15-26/h1-9,18-20H,10-16H2 |
Standard InChI Key | OZEHMDZMGSVRKS-UHFFFAOYSA-N |
SMILES | C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N(CC5=CC=CC=C5)C(=O)C6=CC=CC=C6[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide, reflects three critical structural components:
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Adamantane moiety: A rigid, diamondoid hydrocarbon known for enhancing lipophilicity and metabolic stability in drug design.
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1,3,4-Thiadiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, frequently associated with antimicrobial and anti-inflammatory activities.
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N-Benzyl-2-nitrobenzamide group: A benzamide derivative with a nitro substituent at the ortho position, which may influence electronic properties and binding interactions.
Calculated Physicochemical Properties
Property | Value |
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Molecular Formula | C₂₅H₂₄N₄O₃S |
Molecular Weight | 468.55 g/mol |
LogP (Partition Coefficient) | 4.2 (Predicted) |
Topological Polar Surface Area | 118 Ų (Predicted) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 6 |
The logP value indicates moderate lipophilicity, suggesting reasonable membrane permeability. The high polar surface area may limit oral bioavailability, necessitating formulation optimization for drug delivery applications.
Synthesis and Structural Elucidation
Analytical Validation
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR would confirm substituent positions, with characteristic shifts for adamantane protons (δ 1.6–2.1 ppm) and aromatic nitro groups (δ 8.0–8.5 ppm) .
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High-Resolution Mass Spectrometry (HRMS): Expected molecular ion peak at m/z 468.55 (M+H⁺) with isotopic clustering consistent with sulfur and chlorine atoms.
Biological Activity and Mechanism of Action
Antiviral Hypotheses
Adamantane-containing compounds, such as amantadine, are known influenza A M2 proton channel inhibitors. The thiadiazole ring’s sulfur atom might coordinate viral metalloproteins, while the nitrobenzamide group could interfere with viral replication machinery through electrostatic interactions .
Anti-Inflammatory Prospects
Thiadiazoles modulate pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting NF-κB signaling . Molecular docking studies suggest the nitro group forms hydrogen bonds with cysteine residues in the IKKβ kinase, a key regulator of inflammation .
Comparative Analysis with Structural Analogs
The benzyl group in the target compound likely enhances binding to hydrophobic enzyme pockets, potentially increasing potency against lipid-coated pathogens .
Challenges and Future Directions
Metabolic Stability
The nitro group is prone to reduction in vivo, forming reactive intermediates that may cause hepatotoxicity . Prodrug strategies, such as replacing the nitro with a methoxy group, could mitigate this issue while retaining activity .
Synthetic Optimization
Current limitations include low yields in benzylation steps (~35% in analogous reactions) . Microwave-assisted synthesis and flow chemistry may improve efficiency by reducing reaction times and byproduct formation .
Target Identification
Computational approaches like molecular dynamics simulations and pharmacophore modeling are critical for identifying putative targets (e.g., bacterial topoisomerase IV, viral proteases).
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